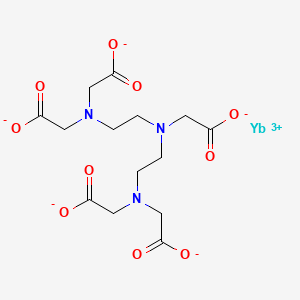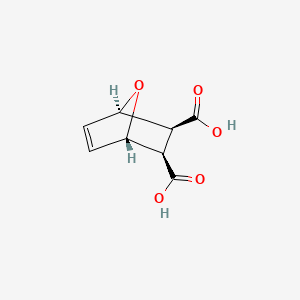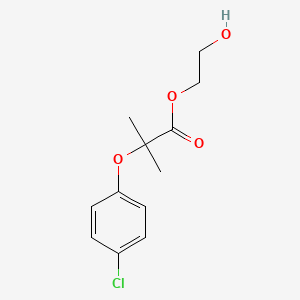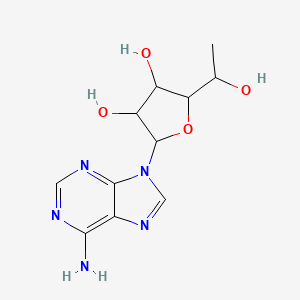
5'(R)-C-Methyladenosine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5'(R)-C-Methyladenosine is a compound of significant interest in the fields of chemistry and biology It is a derivative of purine, a fundamental component of nucleic acids, and features a deoxyhexofuranosyl group attached to the purine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5'(R)-C-Methyladenosine typically involves the preparation of 6-deoxyhexofuranose derivatives, which are then coupled with purine bases. One common method involves the use of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose as a starting material. This compound is treated with triphenylphosphine-diethyl azodicarboxylate to form 5,6-epoxy derivatives, which are subsequently converted to 6-deoxyhexofuranose derivatives using lithium aluminum hydride .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they generally follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and cost-effectiveness. These methods often involve the use of automated synthesis equipment and high-throughput screening to identify optimal reaction conditions.
化学反応の分析
Types of Reactions
5'(R)-C-Methyladenosine undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce functional groups or modify existing ones.
Reduction: Commonly used to reduce double bonds or other reactive groups.
Substitution: Nucleophilic substitution reactions are often employed to introduce different substituents on the purine ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve the use of bases like sodium hydride or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce fully saturated compounds.
科学的研究の応用
5'(R)-C-Methyladenosine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in nucleic acid analogs and potential antiviral properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 5'(R)-C-Methyladenosine involves its interaction with nucleic acids and enzymes. It can act as an inhibitor or substrate for various enzymes involved in nucleic acid metabolism. The molecular targets include DNA and RNA polymerases, as well as other enzymes involved in nucleotide synthesis and repair .
類似化合物との比較
Similar Compounds
- 9-(6-Deoxyhexofuranosyl)-3,9-dihydro-6H-purin-6-one
- 9-(6-Deoxyhexofuranosyl)-3,9-dihydro-6H-purine-6-thione
Uniqueness
5'(R)-C-Methyladenosine is unique due to its specific structure, which allows it to interact with biological molecules in ways that other similar compounds cannot. Its deoxyhexofuranosyl group provides distinct chemical properties that can be exploited in various applications .
特性
CAS番号 |
29847-43-6 |
|---|---|
分子式 |
C11H15N5O4 |
分子量 |
281.27 g/mol |
IUPAC名 |
2-(6-aminopurin-9-yl)-5-(1-hydroxyethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C11H15N5O4/c1-4(17)8-6(18)7(19)11(20-8)16-3-15-5-9(12)13-2-14-10(5)16/h2-4,6-8,11,17-19H,1H3,(H2,12,13,14) |
InChIキー |
DJUZHNZMVHIRPJ-UHFFFAOYSA-N |
SMILES |
CC(C1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O)O |
正規SMILES |
CC(C1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O)O |
| 57237-22-6 35868-16-7 6974-24-9 3253-81-4 |
|
同義語 |
9-(6-deoxy-alpha-L-mannofuranosyl)adenine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,7-Dioxaspiro[5.5]undecan-4-ol](/img/structure/B1201874.png)

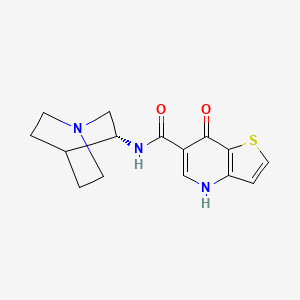
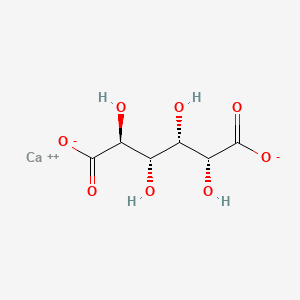
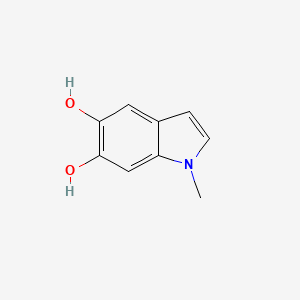
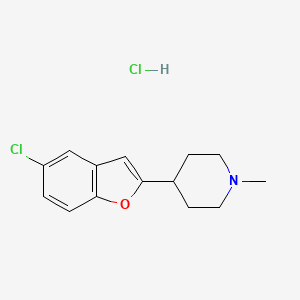
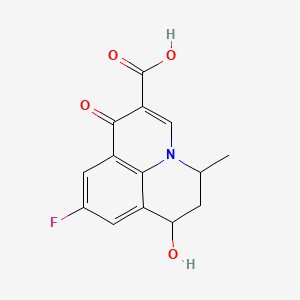

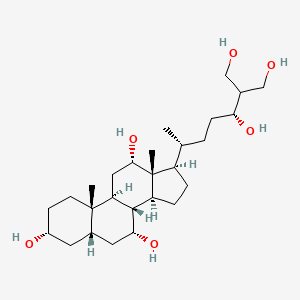
![7-Hydroxy-8-[(naphthalen-1-yl)diazenyl]naphthalene-1,3-disulfonic acid](/img/structure/B1201889.png)
